

8-Hydroxyquinoline-7-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B025490

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **8-Hydroxyquinoline-7-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline-7-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family.^{[1][2]} Structurally, it is a derivative of 8-hydroxyquinoline (also known as oxine) with a carboxylic acid group substituted at the 7-position. This arrangement of a phenolic hydroxyl group and a heterocyclic nitrogen atom makes it a powerful bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions.^{[3][4]} This characteristic is central to its diverse applications, which span analytical chemistry, pharmaceutical development, and biological research.^[3] In the pharmaceutical and drug development sectors, it serves as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.^[3] Its ability to interfere with metal-dependent biological processes also makes it a subject of investigation for enzyme inhibition and cell signaling studies.^{[3][5]}

Chemical and Physical Properties

The fundamental properties of **8-Hydroxyquinoline-7-carboxylic acid** are summarized below. These data are compiled from various chemical databases and suppliers.

Property	Value	Reference(s)
IUPAC Name	8-hydroxyquinoline-7-carboxylic acid	[1] [2]
CAS Number	19829-79-9	[1] [2]
Molecular Formula	C ₁₀ H ₇ NO ₃	[1] [2]
Molecular Weight	189.17 g/mol	[1] [2]
Appearance	Pale yellow to reddish yellow powder	[3]
Boiling Point	384.7 °C at 760 mmHg	[6]
Density	1.48 g/cm ³	[6]
pKa	1.34	[5]
Solubility	Slightly soluble in DMSO (with heat/sonication) and Methanol.	[5]
Storage Conditions	2 - 8 °C or -20°C Freezer, under inert atmosphere.	[3] [5]
InChI	InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14)	[1] [2]
SMILES	C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1	[1] [2]

Safety and Hazard Information

Aggregated GHS hazard information indicates the following potential hazards associated with **8-Hydroxyquinoline-7-carboxylic acid.**[\[2\]](#)

- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)

- H302: Harmful if swallowed.[2]
- H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[7]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **8-Hydroxyquinoline-7-carboxylic acid** is not readily available, a chemically sound route can be proposed based on established organic reactions for its constituent parts: the Skraup synthesis for the 8-hydroxyquinoline core and the Kolbe-Schmitt reaction for the carboxylation.

Protocol 1: Hypothetical Two-Step Synthesis

This protocol describes a potential method for the laboratory-scale synthesis of **8-Hydroxyquinoline-7-carboxylic acid**.

Step 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines. This generalized procedure uses o-aminophenol as the starting material.[7][8]

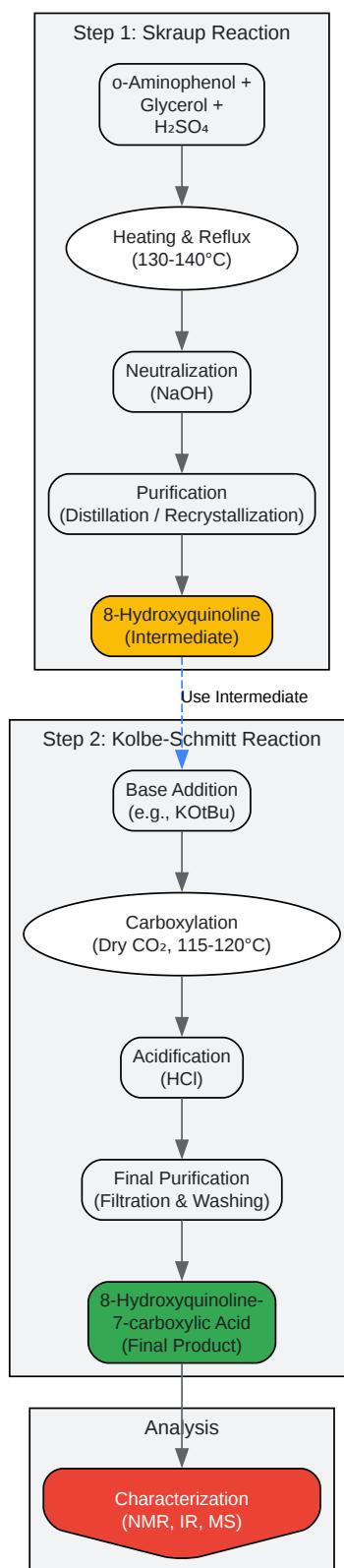
- Reagent Preparation: In a fume hood, prepare a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
- Reaction Setup: To the reaction vessel, add o-aminophenol (1 eq.).
- Addition of Reagents: Slowly and with vigorous stirring, add glycerol (approx. 3 eq.). Subsequently, add a dehydrating agent such as concentrated sulfuric acid and an oxidizing agent like o-nitrophenol (approx. 0.5 eq.).[7]
- Heating: Heat the mixture, typically to around 130-140°C, for several hours.[8] The reaction is exothermic and should be carefully controlled.
- Work-up: After cooling, the reaction mixture is poured into a large volume of water.

- Neutralization: The acidic solution is carefully neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8 to precipitate the crude 8-hydroxyquinoline.[8]
- Purification: The crude product is collected by filtration and can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Carboxylation of 8-Hydroxyquinoline via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction introduces a carboxylic acid group onto a phenol ring.[9][10] This procedure is adapted from the general principles of the reaction and a protocol for a similar compound.[1][10]

- Formation of Phenoxide: Dissolve the purified 8-hydroxyquinoline (1 eq.) from Step 1 in a suitable solvent (e.g., tetrahydrofuran). Add a strong base, such as potassium tert-butoxide (1 eq.), and stir the mixture, possibly under reflux, for approximately one hour to form the potassium salt.[1]
- Solvent Exchange: Evaporate the solvent under reduced pressure. Dissolve the resulting solid phenoxide in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
- Carboxylation: Heat the mixture to 115-120°C and pass dry carbon dioxide gas through the solution for several hours (e.g., 3 hours).[1][9] This step should be performed under pressure for optimal results.
- Acidification: Cool the reaction mixture to room temperature and acidify it with a dilute mineral acid (e.g., 1% HCl) to precipitate the crude **8-Hydroxyquinoline-7-carboxylic acid**.[1]
- Purification: Collect the solid by filtration. For further purification, the solid can be dissolved in an aqueous potassium carbonate solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate. The final product should be washed and dried thoroughly.[1]


Protocol 2: General Method for Product Characterization

The identity and purity of the synthesized **8-Hydroxyquinoline-7-carboxylic acid** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Record ¹H and ¹³C NMR spectra.
 - Analyze the spectra to confirm the presence of the expected aromatic, hydroxyl, and carboxylic acid protons and carbons, and verify the substitution pattern.
- Infrared (IR) Spectroscopy:
 - Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.
 - Identify characteristic absorption bands for O-H (broad, for both phenol and carboxylic acid), C=O (carboxylic acid), and C=N/C=C (aromatic rings) functional groups.
- Mass Spectrometry (MS):
 - Analyze the sample using a technique such as Electrospray Ionization (ESI) Mass Spectrometry.
 - Determine the molecular weight by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated value (189.17).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the synthesis workflow and the primary mechanism of action for **8-Hydroxyquinoline-7-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Hypothetical synthesis workflow for **8-Hydroxyquinoline-7-carboxylic acid**.

Caption: Mechanism of metalloenzyme inhibition via metal ion chelation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-hydroxy-2-methylquinoline-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 8-Hydroxyquinoline-7-carboxylic Acid | C10H7NO3 | CID 231363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. autechindustry.com [autechindustry.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [8-Hydroxyquinoline-7-carboxylic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025490#8-hydroxyquinoline-7-carboxylic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com